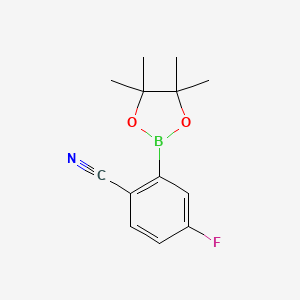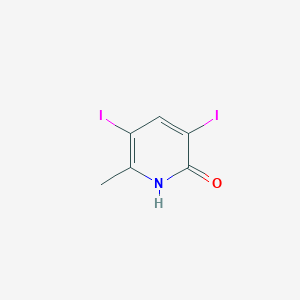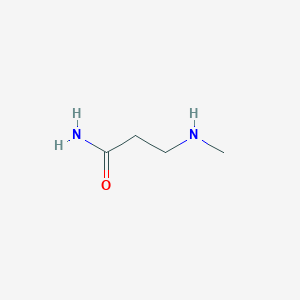![molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6](/img/structure/B1358433.png)
6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 7th positions on the imidazo[4,5-b]pyridine ring. It has a molecular formula of C8H8BrN3 and a molecular weight of 226.08 g/mol
Méthodes De Préparation
The synthesis of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under specific conditions. This reaction affords the corresponding 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the methyl groups at the 2nd and 7th positions . The reaction conditions often involve the use of phase transfer catalysis in a solid-liquid system, with reagents such as potassium carbonate (K2CO3) and tetrabutylammonium bromide (t-BAB) in dimethylformamide (DMF) at room temperature .
Analyse Des Réactions Chimiques
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Alkylation Reactions: Alkylation at the nitrogen atoms in the imidazo[4,5-b]pyridine ring can produce different regioisomers, depending on the alkylating agent used.
Applications De Recherche Scientifique
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are explored for their antimicrobial properties.
Biological Studies: The compound is used in biological studies to understand its interactions with different biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of c-MET kinases, which are involved in carcinogenesis . The compound binds to the active site of the kinase, thereby inhibiting its activity and preventing the downstream signaling pathways that lead to cancer cell proliferation .
Comparaison Avec Des Composés Similaires
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound has a phenyl group instead of methyl groups at the 2nd and 7th positions.
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound lacks the methyl groups at the 2nd and 7th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMUKDBYLABGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
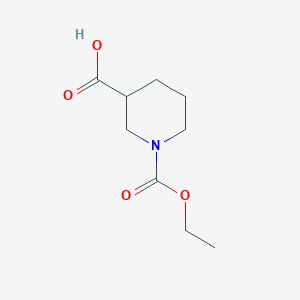

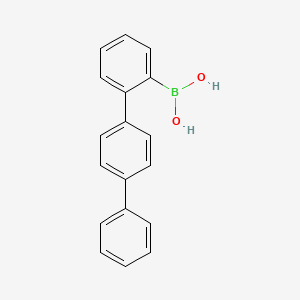
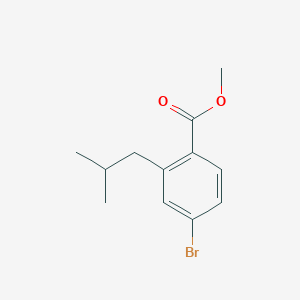
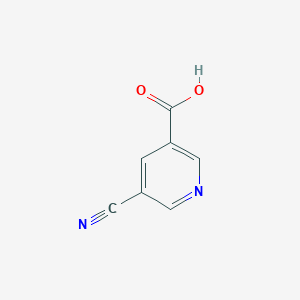

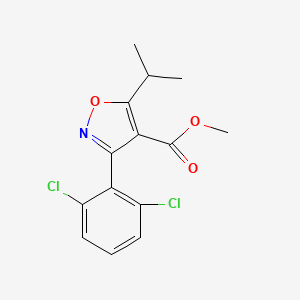
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
